

# A Comprehensive Technical Guide to 1-Methyl-3-nitro-1H-indole

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1-Methyl-3-nitro-1H-indole

Cat. No.: B1606962

[Get Quote](#)

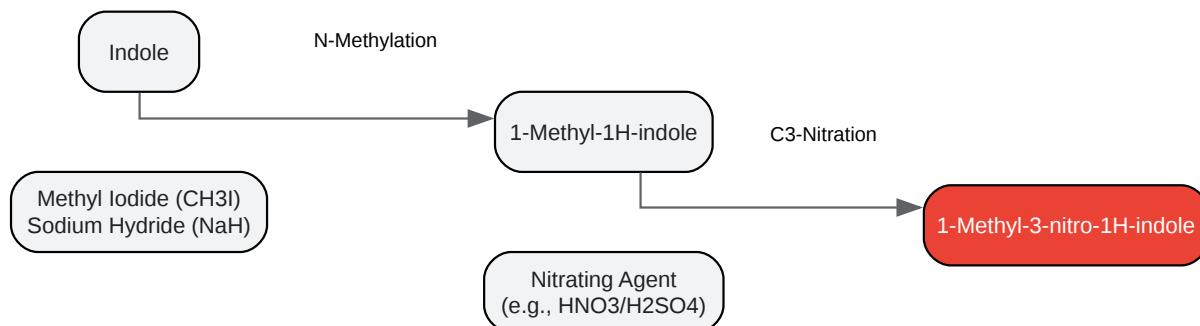
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**1-Methyl-3-nitro-1H-indole**, identified by the CAS number 36728-89-9, is a heterocyclic aromatic compound belonging to the indole family.[1][2][3] The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a nitro group at the C3-position and a methyl group at the N1-position significantly influences the electronic properties and reactivity of the indole ring, making **1-Methyl-3-nitro-1H-indole** a valuable intermediate in organic synthesis and a potential candidate for various research applications.

This technical guide provides an in-depth overview of **1-Methyl-3-nitro-1H-indole**, including its physicochemical properties, a plausible synthetic route with a detailed experimental protocol, its chemical reactivity, and potential applications in drug discovery and materials science. The information presented herein is curated to provide researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their work.

## Physicochemical Properties


A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of **1-Methyl-3-nitro-1H-indole** are summarized in the table below.

| Property          | Value                                                                                               | Source                                                      |
|-------------------|-----------------------------------------------------------------------------------------------------|-------------------------------------------------------------|
| CAS Number        | 36728-89-9                                                                                          | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Formula | C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>                                         | PubChem                                                     |
| Molecular Weight  | 176.17 g/mol                                                                                        | <a href="#">[2]</a>                                         |
| Appearance        | Expected to be a crystalline solid                                                                  | General knowledge                                           |
| Solubility        | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | General knowledge                                           |
| Storage           | Store in a cool, dry, and well-ventilated area away from light and incompatible materials.          | <a href="#">[4]</a>                                         |

## Synthesis of 1-Methyl-3-nitro-1H-indole

While a specific, detailed, and peer-reviewed synthesis protocol for **1-Methyl-3-nitro-1H-indole** is not readily available in the public domain, a plausible and efficient two-step synthetic route can be proposed based on established methods for the N-methylation of indoles and the regioselective nitration of the indole ring. This proposed synthesis involves the initial N-methylation of indole followed by nitration at the C3 position.

Proposed Synthetic Pathway:



[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **1-Methyl-3-nitro-1H-indole**.

## Step 1: N-Methylation of Indole to 1-Methyl-1H-indole

The first step involves the deprotonation of the indole nitrogen followed by quenching with an electrophilic methyl source, such as methyl iodide. Sodium hydride is a commonly used base for this transformation due to its high efficiency.

Experimental Protocol:

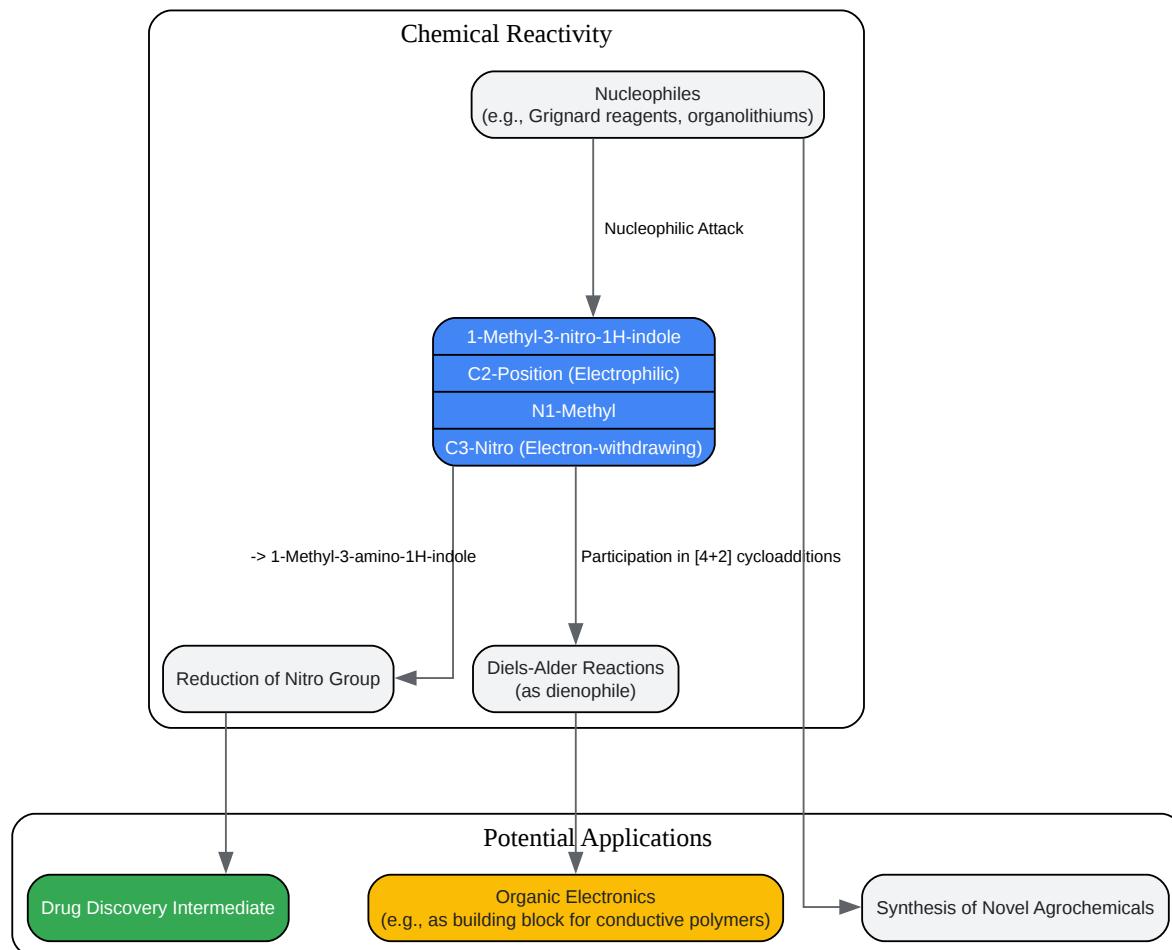
- Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF).
- Indole Addition: Dissolve indole (1 equivalent) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C (ice bath).
- Stirring: Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
- Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide ( $\text{CH}_3\text{I}$ , 1.2 equivalents) dropwise.
- Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
- Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to afford pure 1-Methyl-1H-indole.

## Step 2: C3-Nitration of 1-Methyl-1H-indole

The second step is the regioselective nitration of 1-Methyl-1H-indole at the electron-rich C3 position. This is typically achieved using a mixture of nitric acid and sulfuric acid at low temperatures.

### Experimental Protocol:

- Preparation: In a round-bottom flask, dissolve 1-Methyl-1H-indole (1 equivalent) in concentrated sulfuric acid at 0 °C.
- Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the solution of 1-Methyl-1H-indole, maintaining the temperature below 5 °C.
- Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.
- Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
- Extraction: Extract the resulting suspension with dichloromethane (3 x). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by recrystallization or flash column chromatography on silica gel to yield **1-Methyl-3-nitro-1H-indole**.


## Analytical Characterization

The identity and purity of the synthesized **1-Methyl-3-nitro-1H-indole** should be confirmed using standard analytical techniques.

| Analytical Technique                          | Expected Observations                                                                                                                                                                                     |
|-----------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR                            | Signals corresponding to the methyl protons, and the aromatic protons on the indole ring. The chemical shifts will be influenced by the electron-withdrawing nitro group.                                 |
| <sup>13</sup> C NMR                           | Resonances for the nine carbon atoms, including the methyl carbon and the carbons of the indole nucleus. The C3 carbon signal will be significantly shifted due to the attached nitro group.              |
| Mass Spectrometry (MS)                        | The molecular ion peak [M] <sup>+</sup> or [M+H] <sup>+</sup> corresponding to the molecular weight of 176.17 g/mol .                                                                                     |
| Infrared (IR) Spectroscopy                    | Characteristic absorption bands for the N-O stretching of the nitro group (typically around 1520-1560 cm <sup>-1</sup> and 1345-1385 cm <sup>-1</sup> ), and C-H and C=C stretching of the aromatic ring. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound.                                                                                                                                                |

## Chemical Reactivity and Potential Applications

The presence of the electron-withdrawing nitro group at the C3 position significantly alters the reactivity of the indole ring. Unlike typical electron-rich indoles, 3-nitroindoles exhibit electrophilic character at the C2 position, making them susceptible to nucleophilic attack. This unique reactivity opens up avenues for diverse chemical transformations.



[Click to download full resolution via product page](#)

Caption: Reactivity profile and potential applications of **1-Methyl-3-nitro-1H-indole**.

- **Nucleophilic Addition:** The electron-deficient C2 position can be attacked by various nucleophiles, allowing for the introduction of diverse functional groups and the synthesis of complex indole derivatives.

- Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, yielding 1-methyl-3-amino-1H-indole. This amino-indole derivative is a versatile building block for the synthesis of pharmacologically active compounds, including potential anticancer agents.
- Diels-Alder Reactions: The electron-poor double bond between C2 and C3 can act as a dienophile in Diels-Alder reactions, providing a route to complex polycyclic indole structures.

These reactive properties make **1-Methyl-3-nitro-1H-indole** a valuable precursor for:

- Drug Discovery: As an intermediate for the synthesis of novel bioactive molecules targeting a range of therapeutic areas. The amino derivative, in particular, can be further functionalized to create libraries of compounds for screening.
- Materials Science: As a building block for the development of new organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where the electronic properties of the indole core can be fine-tuned.
- Agrochemicals: For the synthesis of novel herbicides, insecticides, and fungicides, leveraging the biological activity often associated with indole-based structures.

## Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **1-Methyl-3-nitro-1H-indole**.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[\[5\]](#)
- Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[\[5\]](#)
- Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[\[4\]](#)
- Storage: Store in a tightly sealed container in a cool, dry place.[\[4\]](#)
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**1-Methyl-3-nitro-1H-indole** is a versatile and valuable chemical intermediate with significant potential in various fields of scientific research. Its unique reactivity, stemming from the presence of the electron-withdrawing nitro group, allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex molecules with potential applications in drug discovery, materials science, and agrochemicals. This guide provides a foundational understanding of its properties, a practical synthetic approach, and an overview of its potential, serving as a valuable resource for researchers and developers in the chemical sciences.

## References

- Beijing wokai Biotechnology Co., Ltd. **1-Methyl-3-nitro-1H-indole** | CAS:36728-89-9. [Link]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 1-Methyl-3-nitro-1H-indole]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1606962#1-methyl-3-nitro-1h-indole-cas-number>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)